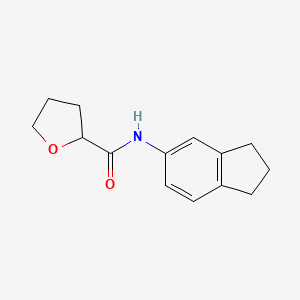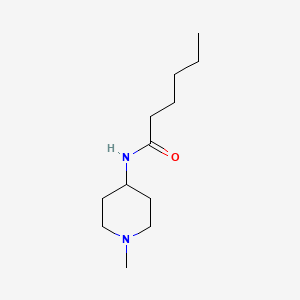
1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine, also known as MFP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MFP is a piperazine derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine involves its inhibition of VMAT and the reuptake of dopamine and norepinephrine. By inhibiting VMAT, 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine prevents the packaging of neurotransmitters into synaptic vesicles, leading to an increase in their extracellular levels. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, further increasing their extracellular levels. These effects are thought to be responsible for the biochemical and physiological effects of 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has been found to have a number of interesting biochemical and physiological effects. In addition to its effects on neurotransmitter release and reuptake, 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has been shown to increase locomotor activity in mice. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has also been found to increase the release of corticotropin-releasing hormone (CRH) in the hypothalamus, which is involved in the stress response. These effects make 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine a promising compound for use in the study of the neurobiology of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine is its relatively simple synthesis method, which makes it accessible to researchers. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine is also a potent inhibitor of VMAT and the reuptake of dopamine and norepinephrine, making it useful for studying neurotransmitter release and reuptake. However, one limitation of 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine is its potential toxicity. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has been found to be toxic to cells in vitro at high concentrations, and its effects on animal behavior and physiology have not been extensively studied. Therefore, caution should be taken when using 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine. One direction is to further investigate its effects on neurotransmitter release and reuptake, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to study its effects on stress and anxiety, and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to determine the potential toxicity of 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine and its effects on animal behavior and physiology. Overall, 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine is a promising compound for use in scientific research, and further investigation of its properties and potential applications is warranted.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has been shown to act as a potent inhibitor of the vesicular monoamine transporter (VMAT), which is responsible for the packaging of neurotransmitters into synaptic vesicles. This inhibition leads to an increase in the extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine has also been found to inhibit the reuptake of dopamine and norepinephrine, further increasing their extracellular levels. These effects make 1-(2-methyl-3-furoyl)-4-(phenylsulfonyl)piperazine a promising compound for use in the study of neurotransmitter release and reuptake.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13-15(7-12-22-13)16(19)17-8-10-18(11-9-17)23(20,21)14-5-3-2-4-6-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFVCRULQKAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
![N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4181912.png)

![3-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4181924.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181933.png)
![2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)
![methyl 3-[(1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4181967.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4181975.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4181982.png)

![ethyl N-[(4-bromo-5-ethyl-2-thienyl)carbonyl]glycinate](/img/structure/B4181999.png)
![methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4182001.png)